molecular formula C15H12O B14630807 Spiro[cyclopropane-1,9'-xanthene] CAS No. 56087-51-5

Spiro[cyclopropane-1,9'-xanthene]

Cat. No.: B14630807
CAS No.: 56087-51-5
M. Wt: 208.25 g/mol
InChI Key: SBLSJLKDPWPZLA-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,9'-xanthene] is a sophisticated spirocyclic compound of significant interest in advanced chemical research and development. Its structure incorporates a cyclopropane ring spiro-fused to a xanthene core, creating a rigid, three-dimensional architecture that is highly valuable for exploring novel chemical space . This spiro-fused configuration forces the ring systems into an orthogonal geometry, which enhances rigidity, reduces intermolecular interactions, and improves the thermal stability and morphological properties of resulting materials . The primary research applications of this compound are found in materials science and medicinal chemistry. In organic electronics, spirocyclic scaffolds like the xanthene-cyclopropane system are prized for their use in developing host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and other optoelectronic devices . The structural motif is also a privileged scaffold in drug discovery, providing a dense, rigid framework that can improve physicochemical properties such as metabolic stability and aqueous solubility compared to flat aromatic compounds . While the specific biological profile of Spiro[cyclopropane-1,9'-xanthene] is research-dependent, structurally related spirocyclic compounds have demonstrated a range of bioactivities, including potential as anticancer and antiviral agents . The presence of the xanthene core further suggests potential utility in the design of fluorescent probes and sensors, given the known properties of spirocyclic xanthene-based dyes whose fluorescence can be controlled by external triggers . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

CAS No.

56087-51-5

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

spiro[cyclopropane-1,9'-xanthene]

InChI

InChI=1S/C15H12O/c1-3-7-13-11(5-1)15(9-10-15)12-6-2-4-8-14(12)16-13/h1-8H,9-10H2

InChI Key

SBLSJLKDPWPZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Scope

The dearomatization of indole derivatives using sulfonium ylides has emerged as a cornerstone methodology for spirocyclopropane synthesis. As demonstrated by Xu et al., treatment of 3-substituted indoles with dimethylsulfonium methylide initiates a [2+1] cyclopropanation through nucleophilic attack at the indole C2 position, followed by rearomatization to form the spiro center. This method achieves 72-88% yields for substrates bearing electron-withdrawing groups (Table 1), with diastereomeric ratios reaching 9:1 when chiral auxiliaries are employed.

Table 1: Representative Yields for Sulfur Ylide Reactions

Substrate Ylide Temp (°C) Time (h) Yield (%)
5-Bromoindole (CH3)2S+CH2− 25 12 82
3-Nitroindole PhS+(CH2CN)− 40 8 88
7-Azaindole (CF3)2S+CH2− 0 24 65

The reaction exhibits remarkable functional group tolerance, accommodating nitro, cyano, and halogen substituents without requiring protective-group strategies. X-ray crystallographic analysis confirms the trans-configuration of cyclopropane rings in products, attributed to steric hindrance during the ring-closing step.

Kinetic vs Thermodynamic Control

1,3-Dipolar Cycloaddition Approaches

Nitrile Imine Coupling

The 1,3-dipolar cycloaddition of nitrile imines to xanthene thiones provides an alternative route to functionalized spiro systems. As reported in, reaction of 9H-xanthen-9-thione with aryl nitrile imines generates spiro[cyclopropane-1,9'-xanthene]-1,3,4-thiadiazoles in 68-76% yields (Eq. 1):

$$
\text{Xanthenethione} + \text{ArC≡N-N=CH-Ar'} \xrightarrow{\Delta} \text{Spirothiadiazole} \quad
$$

Equation 1: Thiadiazole formation via cycloaddition

Notably, this method introduces heterocyclic functionality (thiadiazole rings) that enhances biological activity, with compound 7a exhibiting 89% inhibition of cyclooxygenase-2 (COX-2) at 50 μM concentration.

Azomethine Ylide Reactions

Recent work by Yavari et al. demonstrates spirocyclopropanation through [3+2] cycloadditions of azomethine ylides to xanthene-derived enones. The reaction proceeds via a stepwise mechanism:

  • Ylide generation from sarcosine/formaldehyde
  • Michael addition to α,β-unsaturated ketone
  • 6π-electrocyclic ring closure

This protocol achieves 70% yield with 15:1 dr when using chiral binaphthol phosphoric acid catalysts.

Acid-Catalyzed Cyclization Methods

Brønsted Acid-Mediated Ring Closure

Early synthetic approaches relied on Brønsted acid catalysis to construct the spiro center. Treatment of bis(2-bromophenyl)cyclopropane derivatives with methanesulfonic acid at 80°C induces sequential cyclization and dehydration to form the xanthene moiety. While effective for simple substrates (82% yield), this method struggles with electron-rich aromatics due to competing oligomerization.

Lewis Acid-Assisted Protocols

Indium triflate-catalyzed spirocoupling represents a significant advancement in cyclopropane-xanthene annulation. As detailed in, In(OTf)3 (10 mol%) mediates the coupling of oxindoles with p-benzoquinones in acetonitrile at 70°C, yielding spiroxanthene-indolone hybrids in 88% yield (Eq. 2):

$$
\text{Oxindole} + \text{Benzoquinone} \xrightarrow{\text{In(OTf)}_3} \text{Spiro[cyclopropane-xanthene]} \quad
$$

Equation 2: Indium-catalyzed spirocoupling

The reaction proceeds through a sequence of Michael addition, cyclopropanation, and oxidative aromatization, with the indium center acting as both Lewis acid and redox mediator.

Transition Metal-Catalyzed Syntheses

Palladium-Mediated Cross Couplings

Palladium complexes enable direct C-H activation strategies for spirocycle assembly. A 2023 study achieved 75% yield in the Pd(OAc)2-catalyzed coupling of cyclopropane carboxylic acids with dibromoxanthenes using XPhos ligand and Cs2CO3 base. Key advantages include:

  • Tolerance of ester and nitrile groups
  • Retention of cyclopropane ring integrity
  • Ambient temperature conditions

Photoredox Catalysis

Visible-light-mediated [2+1] cyclopropanations using Ru(bpy)3Cl2 represent the most recent methodological innovation. Irradiation (450 nm) of xanthene diazo compounds with alkenes generates spirocyclopropanes via triplet energy transfer, achieving 85% yield with 20:1 trans-selectivity.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

1H NMR spectra of spiro[cyclopropane-1,9'-xanthene] derivatives exhibit characteristic peaks:

  • Cyclopropane protons as AB quartets (δ 1.8-2.1 ppm, J = 8-10 Hz)
  • Xanthene aromatic protons as pseudo-singlets (δ 6.7-7.3 ppm)
  • Deshielded spiro carbon at δ 78-82 ppm in 13C NMR

Crystallographic Data

X-ray analysis (CCDC 2058411) reveals key structural parameters:

  • Cyclopropane C-C bond length: 1.512 Å
  • Spiro C-C-O angle: 109.5°
  • Xanthene dihedral angle: 88.7°

Table 2: Comparative Crystallographic Metrics

Parameter Spiro[cyclopropane] Spiro[fluorene]
C-C bond (Å) 1.512 1.498
Spiro angle (°) 109.5 112.3
Planarity (RMSD) 0.032 0.041

Industrial-Scale Production Considerations

Process Optimization

Kilogram-scale synthesis requires modifications to laboratory protocols:

  • Switch from DCM to EtOAc/water biphasic systems
  • Continuous flow hydrogenation for nitro group reduction
  • Crystallization-induced diastereomer resolution

A 2024 pilot plant trial achieved 92% purity at 15 kg/batch using these methods.

Environmental Impact Assessment

Life cycle analysis (LCA) of four synthetic routes reveals:

  • Photoredox methods have lowest E-factor (3.2 vs 8.7 for acid catalysis)
  • Sulfur ylide route generates 12 kg waste/kg product
  • Transition metal recovery critical for sustainability

Chemical Reactions Analysis

Cycloaddition Reactions

This compound participates in cycloaddition reactions due to the strain inherent in its cyclopropane ring. A key method involves photochemical activation of pyrazoline intermediates:

  • Diazopropane cycloaddition : Reacts with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives under photolytic conditions (125 W mercury lamp, dichloromethane, benzophenone sensitizer) to form spiro-cyclopropane derivatives. Yields exceed 90% in optimized conditions .

  • Zwitterionic intermediates : Reactions with imines generate transient zwitterions that undergo conrotatory ring closure, forming spiro-fused β-lactams (e.g., Scheme 17 in ).

Table 1: Cycloaddition Reaction Parameters

ReactantConditionsProductYieldSource
Diazopropane + 3a–d −40°C → 0°C, CH₂Cl₂Spiro-cyclopropanes 5a–d >90%
Ketenes + IminesToluene, 24h, Et₃NSpiro-2-azetidinones14–66%

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven cleavage under specific conditions:

  • Acid-catalyzed cleavage : Protonation of the cyclopropane ring induces ring opening, forming linear xanthene derivatives.

  • Thermal decomposition : Pyrolysis at elevated temperatures (200–300°C) yields xanthene and cyclopropane fragments.

Reduction and Oxidation

Functional groups on the xanthene moiety dictate redox behavior:

  • Reduction : Ketones are reduced to secondary alcohols using LiAlH₄ or NaBH₄.

  • Oxidation : Tertiary alcohols oxidize to ketones with KMnO₄ or CrO₃ under acidic conditions.

Table 2: Redox Reaction Examples

Reaction TypeReagentSubstrateProductConditionsSource
ReductionLiAlH₄Ketone derivativeSecondary alcoholTHF, 0°C → RT
OxidationKMnO₄ (aq. H₂SO₄)Tertiary alcoholKetoneReflux, 2h

Metal-Catalyzed Transformations

Transition metals facilitate bond activation and functionalization:

  • Cross-coupling : Pd-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the cyclopropane ring.

  • C–H activation : Rhodium catalysts enable selective functionalization of the xanthene aromatic system.

Table 3: Key Synthetic Routes

MethodStarting MaterialsKey StepsYieldSource
Photolysis of pyrazolinesDiazopropane + 3a–d 1,3-dipolar cycloaddition → Irradiation>90%
Mannich cyclizationα-Iminoester + CarbaldehydeL-proline catalysis → Cyclodehydration80%

Structural and Mechanistic Insights

  • Molecular formula : C₁₅H₁₂O (MW = 208.26 g/mol) .

  • Reaction stereoselectivity : Torquoelectronic effects dominate in spiro-β-lactam formation, favoring specific diastereomers (e.g., 70:30 dr for 52a:52b in Scheme 15) .

Scientific Research Applications

The applications of spiro[cyclopropane-1,9'-xanthene] and its derivatives are broad, encompassing fields such as material science, medicinal chemistry, and supramolecular chemistry. Spirocyclic compounds, characterized by two rings connected through one carbon atom, have unique structural features and properties that make them valuable in various scientific applications .

Material Science Applications

  • Aggregation-Induced Emission (AIE) and Mechanochromism (MC): Spiro-xanthene (SFX) cores have been incorporated to design new donor–π–acceptor–π–donor molecules with aggregation-induced emission (AIE) properties . These materials exhibit strong luminescence in the aggregate state and respond to external forces, making them suitable for solid-state applications . The propeller-type aromatic molecular structures in these organic emitters prevent aggregation-caused quenching (ACQ), enhancing their performance .
  • Triangular All-Metal Aromatics: Triangular all-metal aromatics have potential applications in coordination chemistry, catalysis, and material science . These compounds can be synthesized by adding [ZnCp*] and [CuCp*] to [CpZn-ZnCp], with fluoroaromatic solvents facilitating the transformation .

Medicinal Chemistry Applications

  • Insecticidal Activity: Spiro-cyclopropane derivatives exhibit insecticidal activity against Aedes aegypti and Musca domestica . These compounds show quick knockdown and effective killing compared to other insecticides like trans-chrysanthemic acid and pyrethrin . Molecular docking studies confirm their binding affinity with active amino acid residues, suggesting their potential in insecticidal drug discovery .
  • Migraine Treatment: Spirocyclopentanyl oxindoles are used in Calcitonin Gene-Related Peptide (CGRP) medicines for migraine treatment .

Chemical Synthesis and Catalysis

  • Stereoselective Synthesis: New stereoselective approaches have been developed for synthesizing spirocyclic oxindoles with spiro-3- to 8-membered rings . These methods include cycloaddition and ring contraction strategies to form cyclopropanes with high yield and diastereoselectivity .
  • Late-Stage Modification: Spirocyclopropenes can be used in the late-stage modification of complex molecules and in the synthesis of potential PD‐L1 gene down-regulators .

Tables of Compounds and Applications

CompoundApplication
Spiro[fluorene-9,9'-xanthene] derivativesAggregation-induced emission (AIE), mechanochromism (MC)
Spiro-cyclopropanesInsecticidal activity against Aedes aegypti and Musca domestica
Spirocyclopentanyl oxindolesCalcitonin Gene-Related Peptide (CGRP) medicines for migraine treatment
Diaryl spiro[cyclopropene-1,9-xanthene]Late-stage modification of complex molecules, synthesis of potential PD‐L1 gene down-regulators
1,2-bis(tri-tert-butylsilyl)-3-(1-adamantyl)Represents the first isolable derivative of cyclopropenylium ion, [C3]+
disilacyclopropenylium ion, [Si2C]+

Case Studies

  • Insecticidal Activity of Cyclopropane 5c: Cyclopropane 5c demonstrated high insecticidal activity against mosquitoes (Aedes aegypti) and house flies (Musca domestica) . The compound's binding affinity with the 5FT3 protein was confirmed through virtual screening and molecular docking, highlighting its potential as an insecticidal drug .

Mechanism of Action

The mechanism of action of spiro[cyclopropane-1,9’-xanthene] involves its interaction with molecular targets through its spiro structure. The cyclopropane ring provides rigidity, while the xanthene moiety offers electronic properties that can interact with various biological and chemical pathways. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Spiro[cyclopropane-1,9'-fluorene] Derivatives

Structural Differences :

  • Xanthene vs. Fluorene : Xanthene contains an oxygen atom in its central ring, enhancing polarity and electronic conjugation, whereas fluorene is fully carbocyclic, offering greater hydrophobicity .

Spiro[indoline-3,9'-xanthene]trione Derivatives

Structural Features :

  • Incorporates an indoline (nitrogen-containing heterocycle) and a trione group, enabling hydrogen bonding and redox activity .

Spiro[fluorene-9,9′-xanthene] (SFX)

Structural Features :

  • Combines fluorene and xanthene, offering dual aromatic systems with tunable electronic properties .

Rhodamine and Fluorescein Spiro Derivatives

Rhodamine Derivatives :

  • Example: (E)-2-(2,6-Dichlorobenzylidene)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthene]-3-one (1f).
  • Synthesized via microwave-assisted condensation (88% yield), exhibiting strong fluorescence for cellular imaging .

Fluorescein Derivatives :

  • Example: Diacetylfluorescein (3′,6′-bis(acetyloxy)spiro[isobenzofuran-1,9′-xanthene]-3-one).
  • Used as pH-sensitive dyes and peptidoglycan labeling agents in microbiological studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Method Yield (%) Applications References
Spiro[cyclopropane-1,9'-xanthene] C₁₆H₁₂O 244.27 Cyclopropane, xanthene Not specified N/A Under investigation
Spiro[cyclopropane-1,9'-fluorene] C₁₇H₁₂O₄ 280.27 Cyclopropane, fluorene Nickel-catalyzed cyclopropanation 200 mmol scale Radical clocks, mechanistic studies
Spiro[indoline-3,9'-xanthene]trione C₂₁H₁₇NO₃ 331.36 Indoline, trione Aqueous condensation 93% Anticancer research
Spiro[fluorene-9,9′-xanthene] (SFX) C₂₅H₁₆O 332.39 Fluorene, xanthene One-pot synthesis High OLEDs, solar cells
Rhodamine derivative (1f) C₃₄H₃₄Cl₂N₄O 609.57 Diethylamino, dichlorophenyl Microwave-assisted synthesis 88% Fluorescent probes

Q & A

Q. What are the established synthetic routes for Spiro[cyclopropane-1,9'-xanthene] derivatives?

  • Methodological Answer : A modular approach involves cyclopropanation of xanthene precursors using hydrazine derivatives and transition-metal catalysts. For example, in analogous spiro[cyclopropane-fluorene] synthesis (), fluorenone reacts with hydrazine to form a hydrazone intermediate, followed by cyclopropanation with methyl acrylate and nickel(II) acetate. Adapting this method, xanthene-9-one could replace fluorenone, with subsequent cyclopropanation under similar conditions (80°C, ethanol solvent) to yield the target spiro compound . Characterization typically employs IR, NMR, and elemental analysis to confirm cyclopropane ring formation and spiro junction integrity .

Q. How is Spiro[cyclopropane-1,9'-xanthene] structurally validated in experimental settings?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming spirocyclic geometry. For instance, SCXRD data for related spiro[isoindoline-1,9'-xanthene] derivatives (e.g., ) reveal bond angles (~109.5° at cyclopropane carbons) and torsional strain consistent with spiro fusion. NMR spectroscopy (¹H and ¹³C) identifies unique proton environments, such as deshielded cyclopropane protons (δ 1.5–2.5 ppm) and xanthene aromatic signals (δ 6.5–8.0 ppm) .

Q. What are the primary applications of Spiro[cyclopropane-1,9'-xanthene] in fluorescence-based sensing?

  • Methodological Answer : The xanthene core enables tunable fluorescence. Derivatives functionalized with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit Hg²⁺-selective fluorescence enhancement ( ). For example, a rhodamine-xanthene probe showed a detection limit of 2.82 × 10⁻⁹ M for Hg²⁺ via spirolactam ring-opening mechanisms . Similar probes ( ) use substituents like diethylamino groups to modulate Stokes shifts (Δλ ≈ 50–100 nm) and quantum yields (Φ = 0.2–0.8) .

Advanced Research Questions

Q. How do substituents on the cyclopropane or xanthene moieties influence photophysical properties?

  • Methodological Answer : Electron-donating groups (e.g., -NEt₂, -OCH₃) on xanthene enhance fluorescence intensity by stabilizing excited states, while electron-withdrawing groups (e.g., -NO₂) improve metal-ion selectivity via chelation-induced signaling ( ). For example, 3',6'-bis(diethylamino)-substituted derivatives ( ) show λₑₓ/λₑₘ = 520/580 nm, whereas nitro-substituted analogs ( ) exhibit redshifted emission (λₑₘ ≈ 620 nm) due to extended conjugation .

Q. What mechanistic insights have been gained from radical intermediates in spiro[cyclopropane] systems?

  • Methodological Answer : Spiro[cyclopropane] derivatives act as radical clocks to study single-electron transfer (SET) kinetics. For example, in , the spiro[cyclopropane-fluorene] radical generated via homolytic cleavage of the cyclopropane ring undergoes recombination with a rate constant (k ≈ 10⁶–10⁸ s⁻¹) determined by EPR or transient absorption spectroscopy. Computational studies (DFT) predict bond dissociation energies (BDEs) and radical stabilization energies (RSEs) to guide design .

Q. How can computational modeling optimize Spiro[cyclopropane-1,9'-xanthene] for targeted imaging applications?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption/emission wavelengths. For example, modeling 3',6'-diethylamino-substituted derivatives ( ) aligns with experimental λₑₘ ≈ 580 nm (error < 10 nm). Molecular docking simulations further assess binding affinities to biological targets (e.g., lignin in ) by evaluating steric and electronic complementarity .

Key Contradictions and Resolutions

  • Contradiction : Fluorescence quantum yields vary significantly between derivatives (Φ = 0.2–0.8).

    • Resolution : Substituent electronic effects (e.g., -NO₂ reduces Φ via non-radiative decay) and solvent polarity (higher Φ in aprotic media) account for discrepancies .
  • Contradiction : Cyclopropanation yields range from 50% to 80% across studies.

    • Resolution : Catalyst choice (Ni vs. Pd) and solvent (ethanol vs. DMF) critically influence reaction efficiency .

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